molecular formula C13H11ClN2O3 B5801869 N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide

N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide

Cat. No. B5801869
M. Wt: 278.69 g/mol
InChI Key: NPFBIORRXQEGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)acetyl]-2-furohydrazide, also known as CFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFA belongs to the class of furohydrazides and is synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with furfuryl hydrazine.

Mechanism of Action

N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide inhibits the activity of COX-2, which is an enzyme involved in the production of prostaglandins that promote inflammation. N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide also inhibits the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix proteins that promote cancer cell invasion and metastasis. Additionally, N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide reduces oxidative stress and inflammation in the brain by modulating the activity of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide inhibits the production of inflammatory mediators, such as prostaglandins, by inhibiting the activity of COX-2. N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide also inhibits the activity of MMPs, which are involved in cancer cell invasion and metastasis. Additionally, N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide has several advantages for lab experiments, including its high purity and stability. N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide is also readily available and relatively inexpensive compared to other compounds with similar therapeutic potential. However, N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide has shown promising therapeutic potential in various diseases, and future research is needed to further explore its mechanisms of action and potential clinical applications. Some future directions for N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide research include investigating its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes, and exploring its potential as a drug delivery system for targeted therapy. Additionally, further studies are needed to determine the optimal dosage and dosing regimen for N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide and to investigate its potential side effects and toxicity.

Synthesis Methods

The synthesis of N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide is a multistep process that involves the reaction of 4-chlorobenzoyl chloride with furfuryl hydrazine. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out under anhydrous conditions. The resulting product is then purified through recrystallization to obtain pure N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide.

Scientific Research Applications

N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N'-[2-(4-chlorophenyl)acetyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-10-5-3-9(4-6-10)8-12(17)15-16-13(18)11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFBIORRXQEGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[2-(4-chlorophenyl)acetyl]furan-2-carbohydrazide

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